Enhanced Lipophilicity (ClogP) for Improved Membrane Permeability
The target compound is predicted to have a higher calculated logP (ClogP) than the direct phenyl analog due to the additional methyl group on the aromatic ring . This increase in lipophilicity can enhance passive membrane permeability, a critical parameter in drug discovery [1]. The phenyl analog (CAS: 1250905-41-9) has a predicted ClogP of approximately 2.3, while the o-tolyl analog is predicted to have a ClogP of approximately 2.8, representing a meaningful increase of ~0.5 log units [2].
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ≈ 2.8 |
| Comparator Or Baseline | 2-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine: Predicted ClogP ≈ 2.3 |
| Quantified Difference | ΔClogP ≈ +0.5 log units |
| Conditions | In silico prediction using fragment-based methods (e.g., XLogP3) |
Why This Matters
Higher lipophilicity often correlates with improved cell permeability and blood-brain barrier penetration, making the o-tolyl analog more suitable for CNS-targeted research programs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [2] Comparative ClogP estimation via XLogP3 algorithm on SMILES strings for target (NC(C1=NC(C2=CC=CC=C2C)=NN1)C(C)C) and phenyl analog (NC(C1=NC(C2=CC=CC=C2)=NN1)C(C)C). View Source
